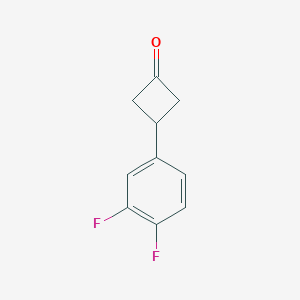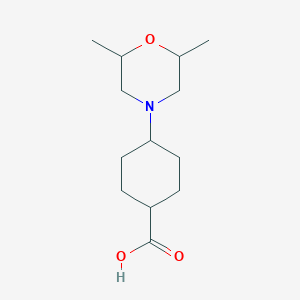
4-(2,6-ジメチルモルホリン-4-イル)シクロヘキサン-1-カルボン酸
概要
説明
4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C13H23NO3. It is a derivative of cyclohexane and morpholine, featuring a cyclohexane ring substituted with a carboxylic acid group and a morpholine ring substituted with two methyl groups. This compound is of interest in various scientific and industrial applications due to its unique structural properties and potential biological activities.
科学的研究の応用
4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Morpholine Derivative: The starting material, morpholine, is reacted with appropriate reagents to introduce the methyl groups at the 2 and 6 positions, resulting in 2,6-dimethylmorpholine.
Cyclohexane Derivative Formation: Cyclohexane-1-carboxylic acid is prepared separately.
Coupling Reaction: The 2,6-dimethylmorpholine is then coupled with cyclohexane-1-carboxylic acid using suitable coupling agents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale production would also require purification steps to ensure the final product meets quality standards.
化学反応の分析
Types of Reactions: 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution Reactions: The morpholine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Substituted morpholines and cyclohexanes.
作用機序
The mechanism by which 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would need to be determined through experimental studies.
類似化合物との比較
2,6-Dimethylmorpholine: A simpler morpholine derivative without the cyclohexane ring.
Cyclohexane-1-carboxylic acid: The parent carboxylic acid without the morpholine ring.
4-(Morpholin-4-yl)cyclohexane-1-carboxylic acid: Similar structure but without the methyl groups on the morpholine ring.
Uniqueness: 4-(2,6-Dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the substituted morpholine ring, which may confer distinct chemical and biological properties compared to its simpler analogs.
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h9-12H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKAPRWOPGGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


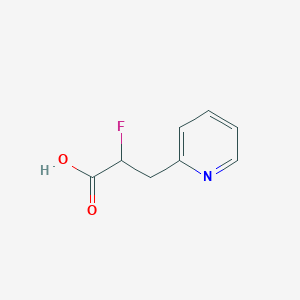


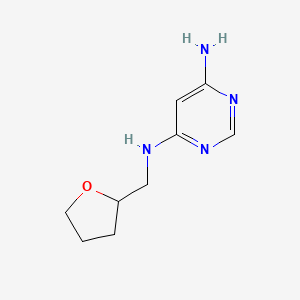
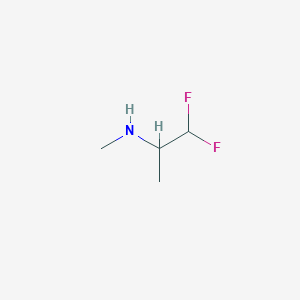
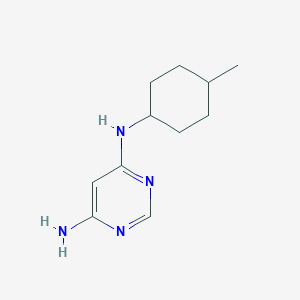
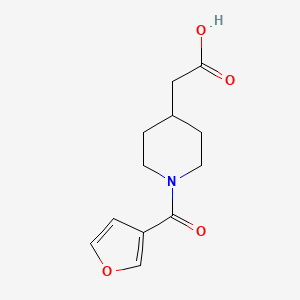

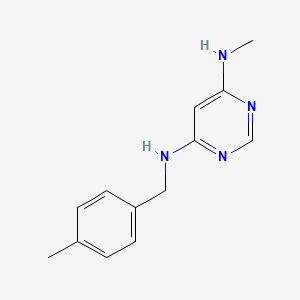
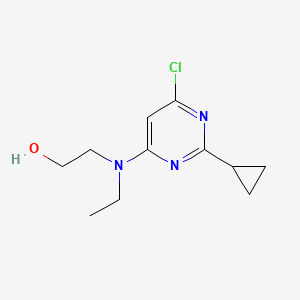
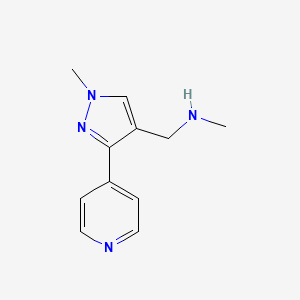
![2-{3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}acetonitrile](/img/structure/B1492990.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1492991.png)
